氨基肽酶 N 抑制剂

描述

科学研究应用

氨肽酶N抑制剂具有广泛的科学研究应用:

化学: 在化学领域,这些抑制剂用于研究酶-底物相互作用并开发新的催化过程 .

生物学: 在生物学研究中,氨肽酶N抑制剂用于研究氨肽酶N在各种细胞过程中的作用,包括细胞信号传导和免疫反应 .

医学: 在医学领域,这些抑制剂已显示出治疗癌症的希望,方法是诱导癌细胞凋亡并克服治疗耐药性 . 它们还在探索其抗炎特性以及在治疗炎症性疾病方面的潜在用途 .

作用机制

氨肽酶N抑制剂的作用机制涉及通过与酶的活性位点结合来抑制酶的催化活性 . 这可以防止酶裂解其天然底物,从而调节各种生理过程。 分子靶标包括细胞因子、趋化因子和其他受氨肽酶N调节的生物活性肽 . 参与作用机制的途径包括氨基酸剥夺反应和应激相关途径的激活,例如核因子κB (NFkB) .

生化分析

Biochemical Properties

Aminopeptidase N inhibitors interact with the enzyme by binding to its catalytic pocket, thereby preventing it from cleaving N-terminal amino acids from peptides. One such inhibitor, ubenimex, is known to inhibit aminopeptidase N by binding to its active site, which contains a zinc ion essential for its enzymatic activity . This interaction disrupts the enzyme’s ability to process peptides, leading to the accumulation of peptides and a decrease in free amino acids within the cell . Aminopeptidase N inhibitors also interact with other biomolecules, such as cytokines and chemokines, by modulating their activity through the inhibition of aminopeptidase N .

Cellular Effects

Aminopeptidase N inhibitors have significant effects on various cell types and cellular processes. In cancer cells, these inhibitors can induce apoptosis by disrupting protein turnover and activating stress-related pathways such as nuclear factor kB (NFkB) . They also affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cytokines and chemokines . In endothelial cells, aminopeptidase N inhibitors can inhibit angiogenesis, thereby reducing tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of aminopeptidase N inhibitors involves their binding to the enzyme’s active site, which contains a zinc ion. This binding prevents the enzyme from cleaving N-terminal amino acids from peptides, thereby inhibiting its activity . The inhibition of aminopeptidase N leads to the accumulation of peptides and a decrease in free amino acids within the cell . Additionally, aminopeptidase N inhibitors can modulate the activity of cytokines and chemokines by preventing their cleavage by the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminopeptidase N inhibitors can change over time. Studies have shown that the enzyme activity of aminopeptidase N can be significantly inhibited by ubenimex in a dose-dependent manner . The stability and degradation of these inhibitors can also affect their long-term effects on cellular function. For example, the enzyme activity of aminopeptidase N can be inhibited for extended periods, leading to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of aminopeptidase N inhibitors can vary with different dosages in animal models. In studies involving experimental autoimmune encephalomyelitis, a model of multiple sclerosis, combined inhibition of dipeptidyl peptidase IV and aminopeptidase N significantly alleviated clinical severity compared to each inhibitor alone . High doses of aminopeptidase N inhibitors can lead to toxic or adverse effects, such as impaired immune function and increased susceptibility to infections .

Metabolic Pathways

Aminopeptidase N inhibitors are involved in various metabolic pathways, including peptide metabolism and the regulation of blood pressure. The enzyme cleaves N-terminal amino acids from peptides, such as angiotensin III, which is involved in blood pressure regulation . Inhibition of aminopeptidase N disrupts these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Aminopeptidase N inhibitors are transported and distributed within cells and tissues through various mechanisms. The enzyme is highly expressed in the microvillar membrane of the small intestinal absorptive epithelial cells, where it faces the intestinal lumen and interacts with substrate molecules derived from nutritional proteins . In other tissues, such as the endometrium, kidney, spleen, and brain, aminopeptidase N inhibitors can be transported and distributed through similar mechanisms .

Subcellular Localization

The subcellular localization of aminopeptidase N inhibitors can affect their activity and function. In Toxoplasma gondii, aminopeptidase N3 is localized in the organelle and parasitophorous vacuole, where it plays a role in nutrient processing and immune evasion . In fibroblast-like synoviocytes, aminopeptidase N is localized on the cell surface and can be shed as a soluble molecule or on extracellular vesicles . These localization patterns can influence the targeting and efficacy of aminopeptidase N inhibitors.

准备方法

化学反应分析

相似化合物的比较

氨肽酶N抑制剂可以与其他类似化合物进行比较,例如氨肽酶B、胱氨酸氨肽酶和丙氨酸氨肽酶的抑制剂 . 虽然这些抑制剂在结构上具有一些相似性,但氨肽酶N抑制剂在靶向氨肽酶N的特定活性位点方面的能力是独一无二的,这使得它们具有高度选择性 .

类似化合物列表:

- 氨肽酶B抑制剂

- 胱氨酸氨肽酶抑制剂

- 丙氨酸氨肽酶抑制剂

总之,氨肽酶N抑制剂代表着一类很有前景的化合物,在科学研究、医学和工业领域具有多种应用。它们独特的作用机制和高特异性使其成为研究和调节各种生理过程的宝贵工具。

属性

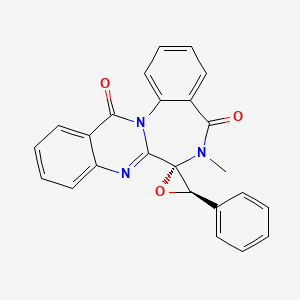

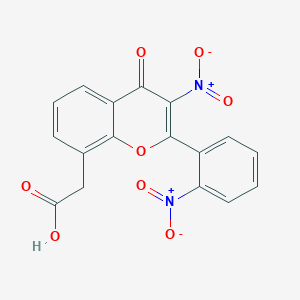

IUPAC Name |

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDDFQLIQRYMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

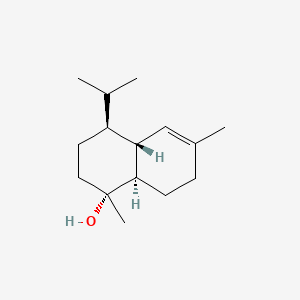

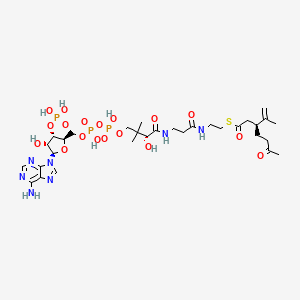

![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

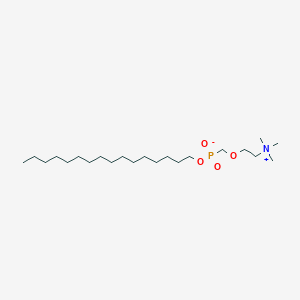

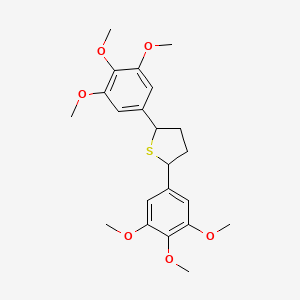

![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)

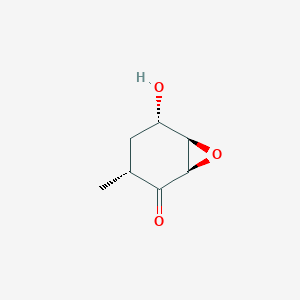

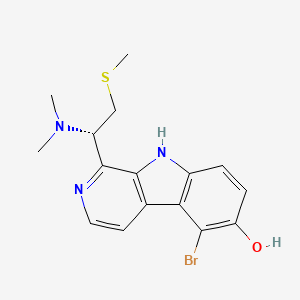

![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)